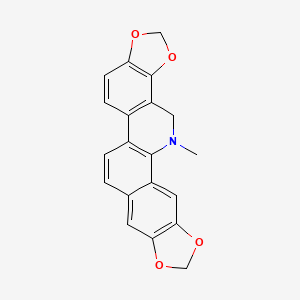

Dihydrosanguinarine

Vue d'ensemble

Description

Dihydrosanguinarine is an alkaloid found in the herbs Corydalis adunca and Lamprocapnos spectabilis . It belongs to the benzophenanthridine family of alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydrosanguinarine can be synthesized from 1,5-unsaturated dicarbonyl precursors through a series of reactions involving enamine chemistry and radical-promoted cyclization . The process typically involves the following steps:

- Preparation of keto-aldehyde precursors through enolate arylbromide cross-coupling reactions and alkene oxidative cleavage.

- Cyclization of these precursors under acidic or Lewis acidic conditions, often involving heating in toluene with acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reactions, ensuring consistent quality, and implementing purification techniques such as flash column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Dihydrosanguinarine undergoes various chemical reactions, including:

Oxidation: Conversion to sanguinarine through photoactivation.

Reduction: Reduction of sanguinarine to this compound using sodium borohydride in methanol.

Substitution: Reactions involving the substitution of functional groups on the benzophenanthridine core.

Common Reagents and Conditions:

Oxidation: Light irradiation and oxygen are essential for the photoactivation process.

Reduction: Sodium borohydride in methanol is commonly used for the reduction reaction.

Substitution: Various reagents depending on the desired functional group modifications.

Major Products Formed:

Oxidation: Sanguinarine.

Reduction: this compound.

Substitution: Modified benzophenanthridine derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

1.1 Antidiabetic Effects

Recent studies have highlighted the potential of dihydrosanguinarine in enhancing glucose uptake in adipocytes. In a study involving 3T3-L1 cells, this compound was found to significantly increase glucose uptake by upregulating PPARγ expression and downregulating AMPK signaling pathways. This suggests its role as a modulator of glucose metabolism, making it a candidate for diabetes treatment .

1.2 Antimicrobial Activity

this compound exhibits potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it possesses minimum inhibitory concentrations (MICs) ranging from 1.95 to 250 µg/ml against various MRSA strains, demonstrating its potential as an alternative therapeutic agent for treating resistant bacterial infections .

1.3 Neuropharmacological Effects

Studies have investigated the neuropharmacological effects of this compound, revealing its anxiolytic, sedative, and anticonvulsant properties. In animal models, it demonstrated significant antinociceptive activity without causing gastric damage or neurotoxicity, suggesting a favorable safety profile for potential therapeutic use .

Case Studies and Research Findings

| Study Title | Findings | Application |

|---|---|---|

| This compound Enhances Glucose Uptake in Mouse 3T3-L1 Cells | Demonstrated increased glucose uptake and improved insulin sensitivity through PPARγ modulation | Potential antidiabetic agent |

| Antimicrobial Activity Against MRSA | Showed significant inhibition of MRSA growth with low MIC values | Alternative treatment for resistant infections |

| Neuropharmacological Effects of this compound | Exhibited antinociceptive effects without toxicity | Pain management therapy |

Mécanisme D'action

Dihydrosanguinarine exerts its effects through various molecular targets and pathways:

Anticancer Activity: It downregulates mutant p53 or wild-type p53 protein expression and regulates the RAS/Raf/MEK/ERK pathway, leading to apoptosis and cell cycle arrest in cancer cells.

Glucose Uptake: Enhances glucose uptake in adipocytes by upregulating peroxisome proliferator-activated receptor gamma and its target genes.

Comparaison Avec Des Composés Similaires

Sanguinarine: An oxidized form of dihydrosanguinarine with similar biological activities but different chemical properties.

Oxysanguinarine: Another benzophenanthridine alkaloid with distinct functional groups.

Maclekarpines B and C: Compounds with similar benzophenanthridine cores but different substituents.

Uniqueness: this compound is unique due to its specific reduction and oxidation properties, allowing it to interconvert with sanguinarine under certain conditions. This interconversion is crucial for its biological activities and potential therapeutic applications .

Activité Biologique

Dihydrosanguinarine (DHS) is a naturally occurring alkaloid derived from the plant Sanguinaria canadensis and has garnered attention for its diverse biological activities. This article explores the biological activity of DHS, focusing on its antimicrobial properties, effects on glucose metabolism, neuropharmacological effects, and safety profile based on recent research findings.

Antimicrobial Activity

DHS exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies report minimum inhibitory concentrations (MICs) ranging from 1.95 to 250 µg/mL against various MRSA strains, indicating its potential as an effective antibacterial agent .

Table 1: Antimicrobial Efficacy of this compound Against MRSA

| Strain | MIC (µg/mL) |

|---|---|

| MRSA ATCC 43300 | 250 |

| MRSA ATCC 29213 | 11.2 |

| MRSA KACC 10778 | 1.95 |

The interaction of DHS with conventional antibiotics has also been studied. Combinations of DHS with oxacillin showed enhanced bactericidal effects, suggesting a synergistic action that could help overcome antibiotic resistance in clinical settings .

Effects on Glucose Metabolism

Recent studies have indicated that DHS can enhance glucose uptake in adipocytes (3T3-L1 cells), which is crucial for managing diabetes. The mechanism involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathways, leading to increased expression of glucose transporter type 4 (GLUT4) and adiponectin .

Table 2: Effects of this compound on Glucose Uptake

| Treatment Concentration (µM) | Glucose Uptake (%) |

|---|---|

| Control | Baseline |

| 5 | Increased |

The study demonstrated that DHS treatment at a concentration of 5 µM significantly enhanced glucose uptake without cytotoxic effects, making it a promising candidate for diabetes management .

Neuropharmacological Effects

DHS has shown potential neuropharmacological benefits, including anxiolytic and antidepressant-like activities. In animal models, DHS exhibited anxiolytic effects with an effective dose (ED50) of 2 mg/kg in behavioral tests . The underlying mechanism appears to involve GABAergic neurotransmission, which is critical for mood regulation and anxiety management.

Table 3: Neuropharmacological Activity of this compound

| Effect | ED50 (mg/kg) |

|---|---|

| Anxiolytic | 2 |

| Antinociceptive | 85 |

These findings suggest that DHS may provide therapeutic benefits for anxiety and pain management without inducing sedation or significant toxicity .

Safety Profile and Toxicity

The safety profile of DHS has been evaluated in several studies. Notably, it has been reported that DHS does not exhibit significant toxicity even at higher doses (up to 58 mg/kg body weight per day in rats) . Comparatively, sanguinarine, a related compound, has shown higher cytotoxicity levels. This lower toxicity profile enhances the therapeutic potential of DHS in clinical applications.

Table 4: Toxicity Comparison Between this compound and Sanguinarine

| Compound | LD50 (mg/kg) | Toxicity Level |

|---|---|---|

| This compound | >2000 | Low |

| Sanguinarine | 2.7 | Moderate to High |

Propriétés

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-7H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUHLXZTZWTVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189627 | |

| Record name | Dihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3606-45-9 | |

| Record name | Dihydrosanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3606-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrosanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003606459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrosanguinarine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROSANGUINARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H1ZKG80F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.